molecular formula C24H20N2O B5488245 N-(1H-indol-2-ylmethyl)-2,3-diphenylacrylamide

N-(1H-indol-2-ylmethyl)-2,3-diphenylacrylamide

Cat. No.: B5488245
M. Wt: 352.4 g/mol
InChI Key: GRGYBNJJAUXURA-JCMHNJIXSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly. For example, the molecule of the title compound, C16H14N2O, contains an essentially planar indole ring system and a phenyl ring .


Chemical Reactions Analysis

Indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors . The compounds have weak 2,2-Diphenyl-1-picrylhydrazyl (DPPH) inhibition activity pattern .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly. For example, the molecular weight of (1H-indol-2-ylmethyl)methylamine is 160.22 .

Mechanism of Action

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Safety and Hazards

Safety information for indole derivatives can also vary. For example, (1H-indol-2-ylmethyl)methylamine is classified as Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3, indicating it causes eye damage, skin irritation, and may cause respiratory irritation .

Future Directions

The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Properties

IUPAC Name

(Z)-N-(1H-indol-2-ylmethyl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c27-24(25-17-21-16-20-13-7-8-14-23(20)26-21)22(19-11-5-2-6-12-19)15-18-9-3-1-4-10-18/h1-16,26H,17H2,(H,25,27)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGYBNJJAUXURA-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)NCC3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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